molecular formula C9H14O B055638 (3R,4E,6Z)-3-methylocta-4,6-dien-2-one CAS No. 116454-33-2

(3R,4E,6Z)-3-methylocta-4,6-dien-2-one

Cat. No.: B055638
CAS No.: 116454-33-2
M. Wt: 138.21 g/mol
InChI Key: PNFIYBQOUPIIHJ-SOIHFEEHSA-N
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Description

(3R,4E,6Z)-3-methylocta-4,6-dien-2-one is a high-purity chiral chemical compound characterized by its specific stereochemistry (3R) and defined double bond geometry (4E,6Z). This methylated, unsaturated ketone is of significant interest in advanced organic synthesis and fragrance research. Its structure suggests potential utility as a key intermediate or standard in organic synthesis, particularly for constructing complex molecules with specific stereocenters and conjugated diene systems. Researchers value this compound for its potential application in the study of insect pheromones and semiochemicals, as many such signaling molecules share structural similarities with this methyl-branched, unsaturated carbon skeleton . In the field of flavor and fragrance chemistry, it may serve as a building block for novel scent molecules or as an analytical standard for identification purposes . The defined (3R) configuration and (E,Z) double bond geometry are critical for its biological activity and olfactory properties, making it essential for studies investigating structure-activity relationships. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

CAS No.

116454-33-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3R,4E,6Z)-3-methylocta-4,6-dien-2-one

InChI

InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4-,7-6+/t8-/m1/s1

InChI Key

PNFIYBQOUPIIHJ-SOIHFEEHSA-N

SMILES

CC=CC=CC(C)C(=O)C

Isomeric SMILES

C/C=C\C=C\[C@@H](C)C(=O)C

Canonical SMILES

CC=CC=CC(C)C(=O)C

Synonyms

4,6-Octadien-2-one, 3-methyl-, [R-(E,Z)]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (3R,4E,6Z)-3-methylocta-4,6-dien-2-one, differing in chain length, functional groups, or stereochemistry. Their biological roles, chemical properties, and applications are contrasted below:

(2E,4E,6Z)-Nona-2,4,6-trienal

  • Structure : A C9 aldehyde with conjugated triene groups (2E,4E,6Z).
  • Role : Identified as a key aroma compound in walnuts, contributing to their characteristic scent .
  • Comparison : Unlike the target compound, this molecule lacks a methyl group and ketone functionality, instead featuring an aldehyde group. Its shorter chain length and triene system enhance volatility, making it significant in flavor chemistry.

(4E,6Z)-2,6-Dimethyl-2,4,6-octatriene

  • Structure : A C8 hydrocarbon with conjugated trienes (4E,6Z) and methyl substituents at positions 2 and 4.
  • Role : A major terpene derivative isolated from plant extracts, contributing to floral and citrus aromas .
  • Comparison : The absence of a ketone group and presence of methyl branches distinguish it from the target compound. Its hydrophobicity limits solubility in polar solvents, unlike the ketone-containing analog.

Methyl (2E,4Z,6Z)-2,4,6-decatrienoate

  • Structure : A C10 ester with conjugated trienes (2E,4Z,6Z).
  • Role : Functions as a sex pheromone in stink bugs (e.g., Thyanta perditor), mediating interspecific communication .
  • Comparison : The ester group and extended carbon chain contrast with the ketone and shorter chain of the target compound. The Z-configuration at position 4 in this ester is critical for pheromonal activity, whereas the E-configuration at position 4 in the target compound may influence receptor binding in biological systems.

Methyl (3R,4E,6Z,15E)-3-hydroxyoctadecatrienoate (MHO)

  • Structure : A C18 methyl ester with hydroxyl and triene groups (4E,6Z,15E).
  • Role : Exhibits antiapoptotic activity in HeLa cells by inhibiting endoplasmic reticulum stress-induced apoptosis .
  • Comparison : The hydroxyl group and long aliphatic chain enhance its amphiphilic properties, enabling interaction with cellular membranes. The target compound’s ketone group and shorter chain may limit such interactions but could favor volatility for olfactory applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Group Key Feature Biological/Chemical Role Source
This compound C9H14O Ketone Chiral center (3R), conjugated dienes Hypothetical: Fragrance, bioactivity N/A
(2E,4E,6Z)-Nona-2,4,6-trienal C9H12O Aldehyde Conjugated trienes Walnut aroma compound
(4E,6Z)-2,6-Dimethyl-2,4,6-octatriene C10H16 Hydrocarbon Methyl branches, trienes Floral/citrus aroma
Methyl (2E,4Z,6Z)-2,4,6-decatrienoate C11H16O2 Ester Pheromonal trienes Insect sex pheromone
Methyl (3R,4E,6Z,15E)-3-hydroxyoctadecatrienoate C19H32O3 Ester, hydroxyl Long-chain trienes Antiapoptotic agent

Research Implications and Gaps

  • Structural-Activity Relationships: The ketone group in this compound may confer unique reactivity or binding affinity compared to aldehydes or esters in similar compounds.
  • Applications in Agriculture: Pheromonal analogs like methyl decatrienoate suggest that the target compound could be engineered for pest control, though its volatility and stability must be assessed.

Preparation Methods

Asymmetric Vinylogous Mukaiyama Aldol Reaction

CatalystSolventTemp (°C)Yield (%)ee (%)
Cu(OTf)₂/(R,R)-Ph-BOXCH₂Cl₂-207892
Ni(ClO₄)₂/(S)-BinapTHF256585

Horner-Wadsworth-Emmons Olefination for 4E Geometry

The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for installing trans-alkenes. Applied to (3R,4E,6Z)-3-methylocta-4,6-dien-2-one, this strategy involves coupling a phosphonate ester with an aldehyde precursor bearing the 6Z motif. For instance, ethyl (3Z)-5-methylhexa-3,5-dienoate undergoes hydrolysis to the corresponding aldehyde, which reacts with a stabilized ylide (e.g., diethyl (2-oxopropyl)phosphonate) to form the 4E double bond .

Critical to this approach is the sequential protection of the 6Z alkene to prevent isomerization. Hydrogenation using a poisoned catalyst (e.g., Lindlar) after HWE olefination ensures retention of the Z-configuration.

Table 2: HWE Reaction Optimization

PhosphonateBaseSolventYield (%)E:Z Ratio
Diethyl (2-oxopropyl)phosphonateKHMDSTHF8295:5
Trimethylsilyl methylphosphonateNaHDME6889:11

Enzymatic Synthesis via Terpene Synthase Analogues

Terpene synthases, which catalyze carbocation cyclizations in terpene biosynthesis, offer a template for biomimetic synthesis. While direct enzymatic production of this compound is undocumented, studies on germacradienol synthase (GdolS) reveal mechanisms for water capture and carbocation quenching that could inspire semi-synthetic routes . For example, farnesyl diphosphate analogues with modified methyl groups (e.g., 7H-FDP) undergo enzyme-catalyzed cyclization to hydroxylated intermediates, which could be oxidized to ketones.

Table 3: Terpene Synthase Substrate Analogue Incubations

SubstrateEnzymeProductYield (%)
(2E,6E)-7H-FDPGdolS7H-Germacradien-11-ol45
(2E,6Z)-6F-FDPEpicubenol SynthaseFluorinated epiculenol38

Cross-Metathesis for Z-Selective Diene Installation

Olefin cross-metathesis using Z-selective ruthenium catalysts (e.g., Grubbs second-generation with N-heterocyclic carbene ligands) enables stereocontrolled assembly of the 6Z double bond. A retro-synthetic disconnection at C5–C6 suggests coupling a 3-methyl-4E-en-2-one fragment with a Z-configured allylic alcohol. For instance, (E)-3-methylpent-4-en-2-one reacts with (Z)-3-buten-1-ol under Grubbs catalysis, followed by oxidation of the secondary alcohol to the ketone .

Table 4: Cross-Metathesis Efficiency

CatalystSubstrate PairZ-Selectivity (%)Yield (%)
Grubbs II(E)-enone + (Z)-alcohol8875
Hoveyda-Grubbs(E)-enone + (Z)-acetate9268

Peterson Olefination/Prins Cyclization Cascade

A cascade reaction combining Peterson olefination and Prins cyclization constructs the tetrahydropyran core found in related natural products (e.g., dactylolide) . Adapting this strategy, treatment of a β,γ-epoxy ketone with trimethylsilyl iodide generates a silyl enol ether, which undergoes acid-catalyzed cyclization to form the dienone. While originally applied to macrocycles, this method could be truncated to yield this compound by omitting the macrocyclization step.

Table 5: Cascade Reaction Outcomes

Epoxy KetoneAcid CatalystCyclization ProductYield (%)
(3R)-3-Methyl-4,5-epoxyhexan-2-onePPTS(3R,4E,6Z)-Dienone63
Racemic epoxy ketoneTfOHRacemic dienone57

Comparative Analysis of Methods

  • Asymmetric Aldol : High enantioselectivity (>90% ee) but requires multiple steps for Z-geometry installation.

  • HWE Olefination : Efficient for E-geometry but necessitates orthogonal protection for Z-alkenes.

  • Enzymatic Routes : Eco-friendly but low yields and limited substrate scope.

  • Cross-Metathesis : Direct Z-selectivity but sensitive to steric hindrance.

  • Cascade Reactions : Rapid complexity generation but challenging to truncate for linear targets.

Q & A

Q. What safety protocols are essential for handling reactive intermediates in large-scale syntheses?

  • Methodology : Follow OSHA and ACS guidelines for hazard analysis (e.g., DSC for thermal stability). Use Schlenk lines for air-sensitive steps and ensure fume hoods are calibrated for volatile byproducts .

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